[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Description
The compound [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a triterpene saponin classified under lipids and lipid-like molecules. Its molecular formula is C₅₈H₉₄O₂₈ with a molecular weight of 1,239.30 g/mol and a topological polar surface area (TPSA) of 453.00 Ų, indicating high hydrophilicity due to extensive hydroxylation and glycosylation . Key structural features include:
- Sugar moieties: Multiple glycosylated units, including oxolane and oxane rings.
- Triterpene core: A hexamethyl tetradecahydropicene backbone with hydroxyl and carboxylate functional groups.
- ADMET profile: Low hepatotoxicity (86.25% probability) and carcinogenicity (97% non-carcinogenic) but moderate reproductive toxicity (90% risk) .
Properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92O27/c1-23-40(80-45-39(71)41(28(63)19-75-45)81-49-43(72)56(74,21-60)22-77-49)36(68)38(70)46(78-23)82-42-33(65)27(62)18-76-48(42)84-50(73)57-13-12-51(2,3)14-25(57)24-8-9-31-52(4)15-26(61)44(83-47-37(69)35(67)34(66)29(17-58)79-47)53(5,20-59)30(52)10-11-54(31,6)55(24,7)16-32(57)64/h8,23,25-49,58-72,74H,9-22H2,1-7H3/t23-,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,52-,53+,54+,55+,56+,57+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCUGHMNUOTFKX-DDRWPPTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66663-91-0 | |
| Details | Compound: Polygalacin D | |
| Record name | Polygalacin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66663-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601317616 | |
| Record name | Polygalacin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1209.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66663-91-0 | |
| Record name | Polygalacin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound identified as [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex polyphenolic compound with potential biological activities. This article aims to explore its biological activity based on existing research and findings.
Chemical Structure and Properties
The compound belongs to a class of natural products that often exhibit significant biological activities. Its intricate structure includes multiple hydroxyl groups and sugar moieties that may contribute to its bioactivity. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C₄₄H₆₄O₁₈ |
| IUPAC Name | [(2S,...)-...tetradecahydropicene-4a-carboxylate] |
| Classification | Polyphenolic compound |
| Solubility | Soluble in water due to hydroxyl groups |
Antioxidant Activity
Research indicates that polyphenolic compounds exhibit strong antioxidant properties. The presence of multiple hydroxyl groups in the compound's structure suggests it may scavenge free radicals effectively. A study demonstrated that similar compounds could inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anticancer Properties
Preliminary studies have shown that polyphenolic compounds can induce apoptosis in various cancer cell lines. For instance:
- Case Study : A derivative of a similar structure was tested against PANC-1 human pancreatic cancer cells and exhibited preferential cytotoxicity . This suggests potential applications in cancer therapy.
Anti-inflammatory Effects
Polyphenols are known for their anti-inflammatory properties. The compound may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity can be beneficial in managing inflammatory diseases.
Antimicrobial Activity
The compound's biological profile indicates potential antimicrobial effects. Similar polyphenolic structures have shown efficacy against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Understanding the mechanisms through which this compound exerts its biological effects is crucial:
- Free Radical Scavenging : Hydroxyl groups donate electrons to neutralize free radicals.
- Enzyme Inhibition : Compounds can inhibit enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation : Polyphenols may influence gene expression related to apoptosis and cell proliferation.
Comparison with Similar Compounds
Key Observations :
Target Compound
- Top Targets: LSD1/CoREST complex: 91.68% binding probability. Heat shock protein HSP 90-beta: 87.53% affinity. Cannabinoid CB1 receptor: 91.25% binding.
- Toxicity: High fish aquatic toxicity (94.11% risk) but low mitochondrial toxicity (76.25% non-toxic).
Compound in
- Top Targets :
- G-protein coupled receptor 6 : 96.38% affinity.
- Transcription intermediary factor 1-alpha : 95.95% binding.
- Toxicity: Lower reproductive toxicity (86.19% non-toxic) but higher acute oral toxicity (79.45% risk).
Compound in
- Top Targets :
- Nuclear factor NF-kappa-B p105 subunit : 92.84% affinity.
- Mineralocorticoid receptor : 91.00% binding.
- Toxicity: Moderate hepatotoxicity (85.65% non-toxic) but high estrogen receptor binding (80.36% risk).
Solubility and Bioavailability
- Target Compound : High TPSA (>450 Ų) suggests poor membrane permeability but excellent water solubility, aligning with its glycosylation pattern .
- Compound : Lower TPSA (295 Ų) and higher XlogP (1.20) indicate better lipid solubility, enhancing bioavailability .
- Compound : Intermediate TPSA (354 Ų) balances solubility and permeability, making it suitable for oral delivery .
Structural Determinants of Functional Differences
Glycosylation Patterns :
- The target compound’s multiple glycosyl units increase solubility but reduce blood-brain barrier penetration .
- ’s simpler sugar chain enhances metabolic stability .
Substitution on Triterpene Core: Methyl and hydroxymethyl groups in the target compound influence receptor binding specificity (e.g., cannabinoid receptors) . ’s benzyl group modifications enhance affinity for nuclear receptors like NF-kappa-B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
